![molecular formula C10H18KNO10S2 B1236292 [1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate CAS No. 64550-88-5](/img/structure/B1236292.png)

[1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

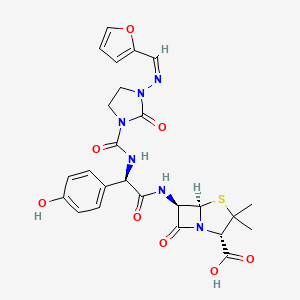

[1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate: is a complex organic compound characterized by its unique structural features, including multiple hydroxyl groups and a sulfanylbutenylideneamino moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Mechanism of Action

Target of Action

Sinigrin, a natural aliphatic glucosinolate, is found in plants of the Brassicaceae family . Sinigrin has also been shown to enhance the asthma-relieving effects of isoproterenol .

Mode of Action

When plant tissue is damaged, the enzyme myrosinase comes into contact with sinigrin and breaks it down into several compounds, including isothiocyanates . These isothiocyanates are the main bioactives responsible for the pharmacological effects of sinigrin . For example, sinigrin has been shown to suppress the nuclear translocation of NF-κB induced by TNF-α .

Biochemical Pathways

Sinigrin affects several biochemical pathways. It has been shown to modulate the MAPK pathway, which plays a crucial role in regulating inflammation . In addition, sinigrin enhances the cAMP levels induced by β-agonists by inhibiting PDE4 . The resulting increase in cAMP levels stimulates the activity of the downstream effector protein kinase A, which would be expected to ultimately induce the relaxation of airway smooth muscle .

Result of Action

The molecular and cellular effects of sinigrin’s action are diverse. For example, sinigrin has been shown to inhibit bladder cancer growth by 34 percent, and stopped muscle tissue invasion by 100 percent . In a mouse model of ulcerative colitis, sinigrin treatment significantly mitigated the DSS-induced body weight loss, attenuated the colon length shrinkage, and improved the disease index score . Furthermore, sinigrin treatment remarkably reduced the DSS-induced myeloperoxidase, neutrophil elastase, and CD68 expression in colon tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sinigrin. For example, intraspecific density and abiotic environmental conditions can affect sinigrin concentration and growth

Biochemical Analysis

Biochemical Properties

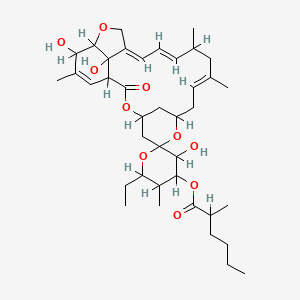

Sinigrin plays a crucial role in biochemical reactions, particularly in the defense mechanisms of plants. When plant tissues containing sinigrin are damaged, the enzyme myrosinase hydrolyzes sinigrin to produce allyl isothiocyanate, a compound responsible for the pungent taste of mustard and horseradish . This reaction involves the interaction of sinigrin with myrosinase, a thioglucosidase enzyme, resulting in the release of glucose and the formation of isothiocyanates . These isothiocyanates exhibit various biological activities, including antimicrobial and anticancer effects .

Cellular Effects

Sinigrin has been shown to influence various cellular processes. It exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells . Sinigrin also modulates cell signaling pathways, such as the MAPK pathway, which plays a role in inflammation and cell survival . Additionally, sinigrin affects gene expression and cellular metabolism, contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of sinigrin involves its hydrolysis by myrosinase to produce allyl isothiocyanate . This compound exerts its effects by binding to and modifying proteins and enzymes involved in cellular processes. For example, allyl isothiocyanate can inhibit the activity of histone deacetylases, leading to changes in gene expression . It also interacts with cellular proteins to induce oxidative stress and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sinigrin can vary over time. Studies have shown that sinigrin is relatively stable under normal conditions but can degrade over time when exposed to heat or light . Long-term exposure to sinigrin has been observed to have sustained anti-inflammatory and antioxidant effects in in vitro and in vivo studies . The stability and degradation of sinigrin can influence its efficacy and potency in experimental settings .

Dosage Effects in Animal Models

The effects of sinigrin vary with different dosages in animal models. At lower doses, sinigrin has been shown to exhibit protective effects against inflammation and oxidative stress . At higher doses, sinigrin can induce toxic effects, including liver and kidney damage . The therapeutic window for sinigrin is therefore crucial for its safe and effective use in animal studies .

Metabolic Pathways

Sinigrin is metabolized through various pathways, including hydrolysis by myrosinase to produce allyl isothiocyanate . This compound can further undergo conjugation with glutathione, mediated by glutathione S-transferase, to form less toxic metabolites . The metabolic activation of sinigrin and its conversion to isothiocyanates contribute to its biological activities, including anti-cancer and anti-inflammatory effects .

Transport and Distribution

Sinigrin is transported and distributed within cells and tissues through specific transporters and binding proteins . In plants, glucosinolate transporters such as GTR1 and GTR2 play a key role in the allocation of sinigrin within leaves . In animal models, sinigrin and its metabolites are distributed to various tissues, including the liver and kidneys, where they exert their biological effects .

Subcellular Localization

Sinigrin is localized in specific subcellular compartments, such as vacuoles and protein bodies, within plant cells . This localization is crucial for its stability and function. In animal cells, sinigrin and its metabolites can be found in the cytoplasm and mitochondria, where they interact with cellular proteins and enzymes to exert their effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate typically involves multi-step organic reactions One common approach starts with the preparation of the oxan-2-yl derivative, which is then functionalized with sulfanyl and butenylideneamino groups

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the sulfanyl group, converting it to a thiol or disulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfate group, replacing it with other functional groups.

Common Reagents and Conditions

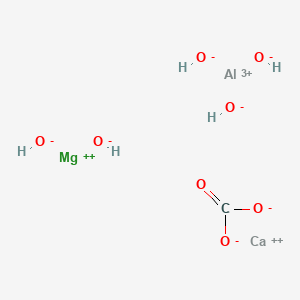

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce thiols.

Scientific Research Applications

Chemistry

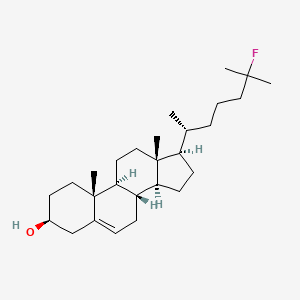

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, [1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate is studied for its potential antioxidant and antimicrobial properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s unique structure and reactivity suggest potential therapeutic applications, particularly in the development of new pharmaceuticals targeting oxidative stress and microbial infections.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals, including surfactants and emulsifiers, due to its amphiphilic nature.

Comparison with Similar Compounds

Similar Compounds

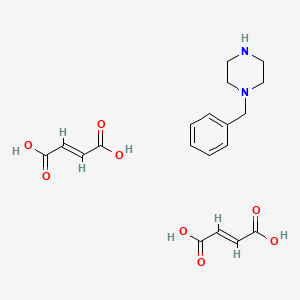

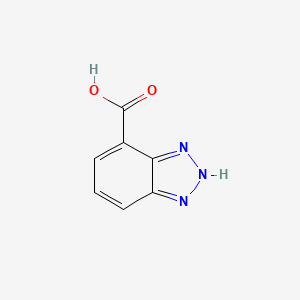

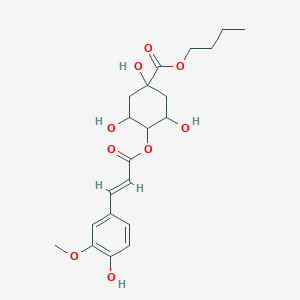

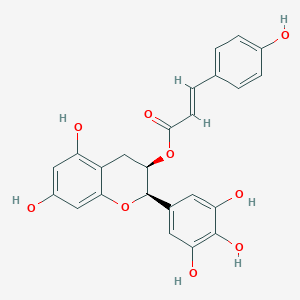

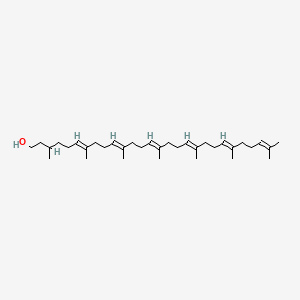

- [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-4,5-dimethoxybenzoate

- Mangiferin (1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] xanthen-9-one)

Uniqueness

Compared to similar compounds, [1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate is unique due to its combination of sulfanyl and butenylideneamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No. |

64550-88-5 |

|---|---|

Molecular Formula |

C10H18KNO10S2 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate |

InChI |

InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1/b11-6-;;/t5-,7-,8+,9-,10+;;/m1../s1 |

InChI Key |

IUBVMJHASFBYGW-YEIBXKIESA-M |

SMILES |

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

C=CC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K+] |

Canonical SMILES |

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+] |

Synonyms |

myronate sinigrin sinigrin, monopotassium salt |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)